2-Fluoro-4-(3-nitrophenyl)phenol
Description
2-Fluoro-4-(3-nitrophenyl)phenol is a fluorinated phenolic compound featuring a nitro-substituted phenyl group at the para position relative to the hydroxyl group and a fluorine atom at the ortho position. This structure confers unique electronic and steric properties, making it relevant in materials science, pharmaceuticals, and organic synthesis. The nitro group enhances electron-withdrawing effects, while the fluorine atom influences molecular polarity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-fluoro-4-(3-nitrophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWKBIHUDVOTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684274 | |
| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-12-6 | |
| Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nitration of Fluorophenyl Derivatives
Nitration of fluorophenyl precursors represents a foundational approach. For example, 2-fluorophenol serves as a starting material in a nitrosation-oxidation sequence to introduce nitro groups at specific positions. In this method:
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Nitrosation : 2-fluorophenol reacts with sodium nitrite in dilute hydrochloric acid (15–20%) at 0°C, forming 2-fluoro-4-nitrosophenol.
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Oxidation : The nitroso intermediate is oxidized using 30% nitric acid at 40°C, yielding 2-fluoro-4-nitrophenol with 90% efficiency after recrystallization.
While this pathway targets nitro group installation on the parent phenol ring, adapting it for 2-fluoro-4-(3-nitrophenyl)phenol would require nitration of a pre-coupled biphenyl system. For instance, nitration of 2-fluoro-4-phenylphenol under mixed acid conditions (HNO₃/H₂SO₄) at 0°C could introduce the nitro group at the meta position of the pendant phenyl ring. Experimental data from analogous systems show yields ranging from 59% to 90%, depending on acid strength and temperature.
Decarboxylative Coupling for Biphenyl Formation
O-Nitrobenzoic Acid-Based Coupling
A patent detailing the synthesis of 3,4-difluoro-2'-aminobiphenyl provides a template for biphenyl bond formation. The process involves:
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Decarboxylation Coupling : Reacting o-nitrobenzoic acid with a substituted halobenzene (e.g., 2-fluoro-4-iodophenol) in the presence of a palladium catalyst.
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Catalytic Hydrogenation : Reducing the nitro group to an amine, though this step is omitted for retaining the nitro functionality in the target compound.
Applying this method, 2-fluoro-4-(3-nitrophenyl)phenol could be synthesized by coupling 3-nitroiodobenzene with a fluorophenol-derived carboxylic acid, followed by decarboxylation. For example:
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Reaction Conditions : Potassium carbonate as base, dimethylformamide (DMF) solvent, and 0.5–1 MPa pressure at 80°C.
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Yield Optimization : Pilot studies report 74–90% yields for analogous biphenyls.
Sequential Functionalization via Protective Group Chemistry
Methoxylation and Hydrolysis
A patent outlines a regioselective methoxylation strategy for nitrobenzene derivatives, which can be adapted for phenol synthesis:
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Nucleophilic Substitution : Reacting 1,3-dichloro-2-fluoro-4-nitrobenzene with sodium methoxide to form 3-chloro-2-fluoro-1-methoxy-4-nitrobenzene (98% yield).
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Reduction and Hydrolysis : Reducing the nitro group to an amine and hydrolyzing the methoxy group to a phenol.
For the target compound, this approach could be modified:
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Introduce a 3-nitrophenyl group via Suzuki coupling after methoxylation.
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Hydrolyze the methoxy group using HBr/acetic acid to yield the final phenol.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, conditions, and yields:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium carbonate as bases, dimethylformamide as solvent, and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as solvent.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 2-Fluoro-4-(3-aminophenyl)phenol.
Oxidation: 2-Fluoro-4-(3-nitrophenyl)quinone.
Scientific Research Applications
2-Fluoro-4-(3-nitrophenyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-nitrophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. Additionally, the phenol group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Fluoro-4-nitrophenol (CAS 403-19-0): Differs by replacing the 3-nitrophenyl group with a single nitro group at position 3. Its acidity (pKa ~7.2) is higher due to the direct nitro substitution on the phenol ring compared to the target compound .
- 3-Fluoro-4-nitrophenol (CAS 394-41-2): Features a nitro group adjacent to the fluorine atom. This proximity amplifies electron-withdrawing effects, increasing acidity (pKa ~6.8) and altering solubility in polar solvents .
- 2-Fluoro-4-(4-methylphenyl)phenol (CAS 906008-24-0): The methyl group at the para position of the phenyl ring introduces electron-donating effects, lowering acidity (pKa ~9.5) and enhancing lipophilicity compared to the nitro-substituted analog .
Functional Group Variations
- 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol (CAS 1261997-87-8): Contains an additional hydroxyl group on the phenyl substituent, enabling intramolecular hydrogen bonding. This reduces solubility in nonpolar solvents but improves thermal stability .
- Methyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS 169339-41-7): The ester group replaces the phenol’s hydroxyl, eliminating hydrogen-bonding capacity. This derivative exhibits higher volatility (bp ~210°C) and lower reactivity in nucleophilic substitutions .
Physical and Chemical Properties
Key Observations :
- The nitro group in 2-Fluoro-4-(3-nitrophenyl)phenol increases molecular weight and decreases aqueous solubility compared to simpler fluorophenols.
- Lipophilicity (LogP) is highest in compounds with nonpolar substituents (e.g., methyl groups) .
Hydrogen Bonding and Crystallography
In contrast, methyl-substituted analogs (e.g., 2-Fluoro-4-(4-methylphenyl)phenol) exhibit weaker H-bonding networks, leading to less dense packing .
Q & A
Q. What are the key considerations for synthesizing 2-Fluoro-4-(3-nitrophenyl)phenol with high purity?
Synthesis typically involves multi-step reactions, starting with halogenation and nitration of phenol derivatives. Critical factors include:
- Reagent selection : Use fluorinating agents (e.g., Selectfluor®) for regioselective fluorine introduction and nitric acid/sulfuric acid mixtures for nitration .
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 2-Fluoro-4-(3-nitrophenyl)phenol?
- NMR spectroscopy : and NMR resolve fluorine and aromatic proton environments, confirming substitution patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying hydrogen-bonding networks and torsional angles between the fluorophenyl and nitrophenyl groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How does the electronic nature of the nitro and fluorine substituents influence the compound's reactivity?
The nitro group (-NO) is strongly electron-withdrawing, directing electrophilic attacks to specific positions on the aromatic ring. The fluorine atom, with its high electronegativity, stabilizes adjacent charges via inductive effects, altering reaction kinetics in nucleophilic substitutions or oxidations .
Advanced Research Questions
Q. How can conflicting crystallographic data on hydrogen-bonding networks be resolved?
Discrepancies often arise from polymorphic variations or solvent inclusion. Strategies include:
- Graph set analysis : Classify hydrogen bonds (e.g., D, C, or R motifs) to identify persistent intermolecular interactions .
- High-resolution data collection : Use synchrotron radiation to improve diffraction quality and reduce thermal motion artifacts .
- Computational validation : Compare experimental data with DFT-optimized geometries to confirm hydrogen-bond distances and angles .
Q. What experimental designs mitigate contradictions in bioactivity studies involving fluorinated phenolic compounds?
Bioactivity variations may stem from solvent polarity, pH, or assay conditions. To standardize results:
- Solvent controls : Use DMSO or PBS buffers at physiological pH to maintain compound stability .
- Dose-response curves : Include multiple concentrations to account for non-linear effects .
- Target validation : Use knockout models or competitive binding assays to confirm specificity for suspected biological targets (e.g., enzymes or receptors) .
Q. How can computational methods predict the compound's interactions with biological macromolecules?
- Molecular docking : Software like AutoDock Vina models binding poses with proteins, prioritizing hydrophobic interactions between the fluorophenyl group and aromatic residues .
- MD simulations : Assess stability of ligand-receptor complexes over time, highlighting electrostatic contributions from the nitro group .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models to guide toxicity studies .
Q. What strategies optimize the compound's solubility for in vitro assays without compromising stability?
- Co-solvent systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility .
- pH adjustment : Ionize the phenolic -OH group (pKa ~10) in alkaline buffers to improve solubility, though this may alter reactivity .
- Lyophilization : Prepare stable lyophilized powders for reconstitution in assay-specific media .
Methodological Notes
- Contradictory data resolution : Always cross-validate spectroscopic and crystallographic results with computational models to account for experimental artifacts .
- Synthetic reproducibility : Document reaction conditions (temperature, humidity) meticulously, as fluorinated compounds are sensitive to moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
